

# A Head-to-Head Selectivity Showdown: GSK143 vs. R406 (Fostamatinib's Active Metabolite)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK143

Cat. No.: B612048

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: **GSK143** and R406, the active metabolite of Fostamatinib. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways, this document aims to facilitate informed decisions in research and development.

Spleen Tyrosine Kinase is a critical mediator in the signaling pathways of various immune cells, making it a compelling target for autoimmune diseases, inflammatory disorders, and certain cancers. While both **GSK143** and R406 target Syk, their selectivity profiles, and therefore their potential for off-target effects, differ significantly.

## Quantitative Selectivity Profile: A Tale of Two Inhibitors

The inhibitory activity of **GSK143** and R406 has been assessed against panels of kinases to determine their selectivity. The data, presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), reveals a stark contrast in their specificity.

**GSK143** emerges as a highly selective inhibitor of Syk.<sup>[1]</sup> In a focused panel of kinases, it demonstrated potent inhibition of Syk with significantly less activity against other tested kinases, including those from the same kinase family.<sup>[1]</sup>

In contrast, R406, the active metabolite of the approved drug Fostamatinib, exhibits a much broader kinase inhibition profile.[2][3][4] Extensive profiling has shown that at therapeutically relevant concentrations, R406 can inhibit a multitude of kinases beyond Syk, suggesting a higher potential for off-target effects.[2][3][4]

| Kinase Target | GSK143 (pIC50)[1] | R406 (pIC50) |
|---------------|-------------------|--------------|
| Syk           | 7.5               | ~7.4*        |
| ZAP-70        | 4.7               | -            |
| LCK           | 5.3               | -            |
| LYN           | 5.4               | -            |
| JAK1          | 5.8               | -            |
| JAK2          | 5.8               | -            |
| JAK3          | 5.7               | -            |
| Aurora B      | 4.8               | -            |
| hERG          | 4.7               | -            |

Note: The pIC50 for R406 against Syk is estimated from multiple sources and may vary based on assay conditions. The broader selectivity profile of R406 across hundreds of kinases is well-documented, with significant inhibition of numerous other kinases observed in comprehensive screening panels.[2][3][4]

## Understanding the Mechanism: The Syk Signaling Pathway

Both **GSK143** and R406 exert their primary effect by inhibiting Syk, a key kinase in immunoreceptor signaling. The activation of receptors like the B-cell receptor (BCR) and Fc receptors (FcRs) leads to the recruitment and activation of Syk. This initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.



Click to download full resolution via product page

Caption: Simplified Syk signaling pathway illustrating key upstream and downstream molecules.

## Experimental Protocols: How Selectivity is Measured

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. The data presented in this guide were generated using established in vitro kinase assay methodologies.

### Representative In Vitro Kinase Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

## Radiometric Kinase Assay Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Selectivity Showdown: GSK143 vs. R406 (Fostamatinib's Active Metabolite)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612048#gsk143-vs-r406-fostamatinib-active-metabolite-selectivity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)